![molecular formula C21H13NO4S3 B2855731 7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate CAS No. 879618-23-2](/img/structure/B2855731.png)

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

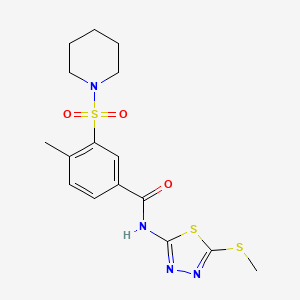

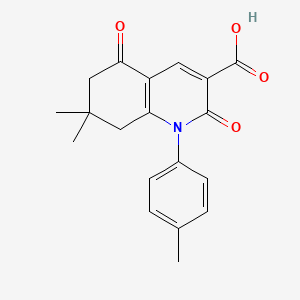

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate is a chemical compound with the molecular formula C21H13NO4S3 . It has a molecular weight of 441.55 .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy IUPAC name. The structure includes multiple functional groups, including two carbonyl groups, a thioxo group, and a benzoate ester group .Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic Systems

Medvedeva et al. (2006) developed approaches to synthesize novel polycondensed heterocyclic systems, including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. This research contributes to the development of new compounds with potential applications in various scientific fields, such as materials science and pharmaceuticals (Medvedeva et al., 2006).

Synthesis of Novel 1,2-Dithiolo[3,4-c]quinolin Derivatives

In 2017, Medvedeva et al. synthesized a series of novel (8-R-7-R’-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)(4(2)-R”phenyl)amines, demonstrating efficient methods for creating new quinoline derivatives, which are important in the development of new drugs and materials (Medvedeva et al., 2017).

Calcium-Containing Quinoprotein Alcohol Dehydrogenases

Itoh et al. (2000) synthesized a PQQ model compound to develop an efficient model system of calcium-containing quinoprotein alcohol dehydrogenases. This research is crucial for understanding the enzymatic mechanisms and could have implications in biochemistry and medicine (Itoh et al., 2000).

Dinuclear Rhenium(I) Carbonyl Complexes

Li et al. (2011) prepared dinuclear rhenium(I) carbonyl complexes based on π-conjugated polypyridyl ligands, demonstrating potential applications in the field of organometallic chemistry and materials science (Li et al., 2011).

Synthesis of 12,13-Dihydro-11bH-Quino[1,2-c]quinazolines

Phillips and Castle (1980) reported the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, contributing to the expansion of quinoline and quinazoline derivatives for potential pharmaceutical and chemical applications (Phillips & Castle, 1980).

Non-Symmetric Bispyrrolotetrathiafulvalene Building Blocks

In 2023, Neumann and Jeppesen synthesized novel non-symmetric bispyrrolotetrathiafulvalene building blocks, enhancing the repertoire of redox-active materials for molecular nanotechnology applications (Neumann & Jeppesen, 2023).

Synthesis of Naphthothiadiazolophanes

Bremner and Jaturonrusmee (1989) synthesized naphthothiadiazolophanes, contributing to the field of heterocyclic chemistry and expanding the knowledge of thiadiazole derivatives (Bremner & Jaturonrusmee, 1989).

Eigenschaften

IUPAC Name |

(7,7-dimethyl-9,10-dioxo-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-13-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4S3/c1-21(2)17-14(20(27)29-28-17)12-8-11(26-19(25)10-6-4-3-5-7-10)9-13-15(12)22(21)18(24)16(13)23/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTNVRSTTVOHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)

![6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2855653.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2855656.png)

![(Z)-ethyl 4-(2-((2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2855657.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)

![N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2855669.png)